Isocetane

描述

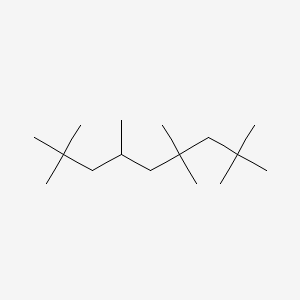

Structure

3D Structure

属性

IUPAC Name |

2,2,4,4,6,8,8-heptamethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLJODPNBNEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052101 | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4390-04-9 | |

| Record name | (±)-2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4390-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 2,2,4,4,6,8,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LP0677305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Isocetane (2,2,4,4,6,8,8-Heptamethylnonane)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched alkane of significant importance in combustion science and as a reference standard. It details the compound's core chemical and physical properties, presents standardized experimental protocols for their determination, and outlines its applications in research. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound, systematically named 2,2,4,4,6,8,8-heptamethylnonane, is a C16 saturated hydrocarbon.[1] Its highly branched structure confers specific physical properties that make it a critical reference material, particularly in the fuel industry.[2] Historically, it replaced the less stable 1-methylnaphthalene in 1962 as the low-cetane reference standard.[3][4] this compound is assigned a cetane number of 15, which serves as the lower anchor point for the cetane number scale, a key indicator of diesel fuel ignition quality.[5] Beyond its primary role in fuel science, this compound is also utilized as a model compound in combustion research, a component in surrogate fuel mixtures, and as a solvent in specialized environmental and microbiological studies.[1][2]

Chemical and Physical Properties

The properties of this compound are well-documented. The following tables summarize key quantitative data.

Table 1: Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | 2,2,4,4,6,8,8-Heptamethylnonane | [3][6] |

| Synonyms | This compound, HMN | [7][8] |

| CAS Number | 4390-04-9 | [1][3] |

| Chemical Formula | C₁₆H₃₄ | [3][7] |

| Molar Mass | 226.448 g·mol⁻¹ | [1][3] |

| Appearance | Colourless liquid | [1][3] |

| Odor | Odourless | [3] |

Table 2: Thermophysical and Optical Properties

| Property | Value | Conditions | Reference |

| Density | 0.793 g/mL | at 25 °C | [3][9] |

| Boiling Point | 240.1 °C (513.2 K) | at 1 atm | [3][9] |

| Melting Point | -3.71 °C | (estimate) | [8] |

| Flash Point | 96.0 °C (204.8 °F) | Closed Cup | [3][8] |

| Vapor Pressure | 130 Pa (<1 mmHg) | at 20 °C | [3][9] |

| Vapor Density | 7.9 | (vs air) | [8][9] |

| Refractive Index (n_D) | 1.439 | at 20 °C | [3][9] |

| Surface Tension | 24.1 mN/m | at 294 K (21 °C) | [8] |

| Heat Capacity (C) | 458.80 J·K⁻¹·mol⁻¹ | [3] | |

| Viscosity | 5.2 mm²/s | [8] |

Table 3: Fuel and Solubility Properties

| Property | Value | Conditions | Reference |

| Cetane Number (CN) | 15 | [1][3][5] | |

| Water Solubility | 0.31 µg/L | at 25 °C | [8] |

| LogP (Octanol-Water Partition Coefficient) | 7.94 | (estimate) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of this compound's properties.

Determination of Cetane Number

The cetane number is determined using a standardized method, typically ASTM D613, which requires a specialized engine.

-

Principle: The cetane number of a fuel is a measure of its ignition delay—the period between the start of fuel injection and the onset of combustion.[5][10] This is determined by comparing the fuel's ignition delay to that of reference fuel blends of n-cetane (hexadecane, CN = 100) and this compound (2,2,4,4,6,8,8-heptamethylnonane, CN = 15).[5]

-

Apparatus: A single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is required.[5] The engine is equipped with sensors to precisely measure the timing of fuel injection and the start of combustion (identified by a sharp pressure increase).

-

Procedure:

-

The CFR engine is warmed up and standardized under the conditions specified in the method.

-

The test fuel is introduced into the engine, and the compression ratio is adjusted until the ignition delay is exactly 2.407 milliseconds.[5]

-

Two reference fuel blends, one with a higher and one with a lower cetane number than the test fuel, are prepared.

-

Each reference blend is tested, and the compression ratio is adjusted to find the blend compositions that "bracket" the compression ratio of the test fuel.

-

The cetane number of the test fuel is then calculated by volumetric interpolation between the cetane numbers of the two bracketing reference fuel blends. The final value is given by the formula: Cetane Number = % n-cetane + 0.15 * (% this compound) .[5]

-

Caption: Experimental workflow for determining the cetane number of a fuel sample.

Determination of Density and Viscosity

Density and viscosity are often measured simultaneously using modern automated instruments according to standards like ASTM D7042.

-

Principle: This method utilizes a Stabinger viscometer, which pairs a rotational electromagnetic viscometer with an oscillating U-tube density meter. The instrument maintains precise temperature control and calculates kinematic viscosity from the measured dynamic viscosity and density.

-

Apparatus: An automated viscometer/density meter (e.g., Anton Paar SVM 3000).[11]

-

Procedure:

-

The instrument is calibrated using certified reference standards for both viscosity and density.

-

The measuring cells are cleaned with appropriate solvents and dried completely.

-

A small, bubble-free aliquot of the this compound sample is injected into the instrument.

-

The desired measurement temperature is set (e.g., measurements can be taken from 293.15 K to 393.15 K).[11]

-

The instrument automatically measures the rotational speed of the rotor (for dynamic viscosity) and the oscillation frequency of the U-tube (for density).

-

The results for density, dynamic viscosity, and calculated kinematic viscosity are displayed. Multiple measurements are taken to ensure repeatability.

-

Determination of Flash Point

The flash point is a critical safety parameter, measured using a closed-cup method such as ASTM D3828.

-

Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. The closed-cup method confines the vapors, typically resulting in a lower flash point than an open-cup method.

-

Apparatus: A closed-cup flash point tester (e.g., Setaflash Series 8).[11]

-

Procedure:

-

A specified volume of the this compound sample is placed into the test cup.

-

The cup is sealed, and the sample is heated at a controlled, continuous rate.

-

At regular temperature intervals, an ignition source (flame or electric spark) is dipped into the vapor space above the liquid.

-

The flash point is the temperature at which a distinct flash is observed inside the cup.

-

Key Relationships and Applications

Role in the Cetane Number Scale

This compound's primary importance lies in its definition as the low-end reference for the cetane number scale. Its poor ignition quality (long ignition delay) provides a necessary counterpoint to n-cetane's excellent ignition quality. This relationship is fundamental to classifying all diesel fuels.

Caption: Conceptual diagram of this compound's role in defining the cetane number scale.

Applications in Research

Beyond fuel testing, this compound serves several roles in scientific research:

-

Combustion Modeling: It is used as a reference compound for building and validating kinetic reaction mechanisms for branched alkanes, which is crucial for understanding low-temperature combustion.[2][7]

-

Surrogate Fuel Development: this compound is a candidate component for creating surrogate mixtures that mimic the complex composition and combustion behavior of real-world diesel and jet fuels.[2][11]

-

Environmental Studies: It has been used as a non-aqueous phase solvent to study the long-term effects of hydrocarbons on soil and the behavior of hydrocarbon-degrading bacteria like Pseudomonas aeruginosa.[1][9]

-

Cosmetic and Pharmaceutical Formulations: Due to its emollient properties and ability to act as a mild solvent, this compound (sometimes referred to by the cosmetic industry name isohexadecane) is used in personal care products to improve texture and spreadability.[6]

References

- 1. 2,2,4,4,6,8,8-Heptamethylnonane (this compound) [benchchem.com]

- 2. 2,2,4,4,6,8,8-Heptamethylnonane | Combustion [combustion.llnl.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Cetane number - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Buy 2,2,4,4,6,8,8-Heptamethylnonane | 4390-04-9 [smolecule.com]

- 8. 2,2,4,4,6,8,8-HEPTAMETHYLNONANE | 4390-04-9 [chemicalbook.com]

- 9. 2,2,4,4,6,8,8-七甲基壬烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of 2,2,4,4,6,8,8-Heptamethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,4,4,6,8,8-heptamethylnonane, a highly branched alkane also known as isocetane. This document details prevalent synthetic methodologies, including the dimerization and hydrogenation of isobutylene and the alkylation of isobutane. Furthermore, it outlines key purification techniques such as fractional distillation and preparative gas chromatography. Experimental protocols derived from scientific literature and patents are presented, alongside characterization data, to offer a practical resource for laboratory and industrial applications.

Introduction

2,2,4,4,6,8,8-Heptamethylnonane (C₁₆H₃₄) is a significant compound in various fields of chemical research and industry.[1] It serves as a reference compound in determining the cetane number of diesel fuels, a critical measure of fuel quality.[2] Its well-defined structure and physical properties also make it a valuable standard in analytical chemistry and a component in the development of synthetic lubricants and other specialty chemicals. This guide aims to provide detailed technical information on its synthesis and purification for professionals in research and development.

Synthesis of 2,2,4,4,6,8,8-Heptamethylnonane

The industrial synthesis of 2,2,4,4,6,8,8-heptamethylnonane primarily relies on the oligomerization of C4 hydrocarbon streams, particularly those rich in isobutylene, followed by hydrogenation. Another significant method involves the alkylation of isobutane.

Dimerization and Hydrogenation of Isobutylene

A common industrial route involves the acid-catalyzed dimerization of isobutylene to form diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), which is subsequently hydrogenated.[3][4]

A patented one-step process combines oligomerization and hydrogenation in a single fixed-bed reactor.[5] This method offers a simplified and more economical approach compared to traditional multi-step processes.

Experimental Protocol (Based on Patent CN114349588B): [5]

-

Reactants: Hydrogen and isobutylene (or a residual C4 stream).

-

Catalyst: A solid oligomerization-hydrogenation catalyst.

-

Reactor: Fixed-bed reactor.

-

Procedure:

-

Preheat the isobutylene or residual C4 feed to a temperature between 40-150°C (preferably 50-80°C).

-

Mix the preheated feed with hydrogen and an auxiliary agent. The molar ratio of hydrogen to isobutylene should be between 1:1 and 10:1 (preferably 1.2:1 to 3:1).

-

Introduce the mixture into the fixed-bed reactor.

-

Maintain the reaction pressure between 1-10 MPa (preferably 2-5 MPa).

-

Maintain the reaction temperature between 40-250°C (preferably 50-200°C).

-

The space velocity of the isobutylene or mixed C4 feed should be 0.1 to 10 h⁻¹ (preferably 0.2 to 2 h⁻¹).

-

The product stream containing 2,2,4,4,6,8,8-heptamethylnonane is collected for subsequent purification.

-

Alkylation of Isobutane with Isobutene

Alkylation of isobutane with alkenes like isobutene is a fundamental process in petroleum refining to produce high-octane gasoline components, and it can be adapted for the synthesis of specific branched alkanes.[6] While the primary product of isobutane and isobutene alkylation is typically isooctane (2,2,4-trimethylpentane), the reaction conditions can be tuned to favor the formation of higher oligomers which, upon hydrogenation, would yield compounds like heptamethylnonane.

Conceptual Experimental Protocol (Derived from general alkylation principles): [1]

-

Reactants: Isobutane and isobutene.

-

Catalyst: Strong acid catalysts such as sulfuric acid, hydrofluoric acid, or solid acid catalysts (e.g., zeolites).

-

Reactor: Stirred-tank or riser-type reactor.

-

Procedure:

-

A high ratio of isobutane to isobutene is maintained in the reactor to suppress polymerization of the olefin.

-

The reactants are brought into contact with the acid catalyst at low temperatures to favor the alkylation reaction and minimize side reactions.

-

The reaction mixture is vigorously agitated to ensure good mixing and heat transfer.

-

The hydrocarbon phase is separated from the acid catalyst.

-

The product stream is neutralized and washed to remove any residual acid.

-

The resulting mixture of alkanes is then subjected to fractional distillation to isolate the desired C16 fraction.

-

Purification of 2,2,4,4,6,8,8-Heptamethylnonane

Purification of the synthesized product is crucial to remove unreacted starting materials, catalysts, and isomeric byproducts. The choice of purification method depends on the scale of the operation and the required purity of the final product.

Fractional Distillation

Fractional distillation is a widely used technique for separating components of a liquid mixture based on differences in their boiling points.[7] Given that 2,2,4,4,6,8,8-heptamethylnonane has a boiling point of approximately 240°C, this method can be effective in separating it from lower and higher boiling point impurities.[8][9]

General Laboratory Protocol for Fractional Distillation:

-

Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

-

Procedure:

-

The crude 2,2,4,4,6,8,8-heptamethylnonane is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the distilling vapor.

-

The mixture is heated, and the temperature is carefully controlled to allow for a slow and steady distillation.

-

Fractions are collected based on the boiling point. The fraction distilling at or near 240°C is collected as the purified product.

-

For high purity, a column with a high number of theoretical plates and a controlled reflux ratio is necessary.

-

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is the method of choice.[8][10] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

General Protocol for Preparative Gas Chromatography:

-

Apparatus: A gas chromatograph equipped with a preparative-scale column, a sample injector, a detector with a stream splitter, and a fraction collection system.

-

Procedure:

-

A suitable preparative column is selected. For nonpolar compounds like heptamethylnonane, a nonpolar stationary phase (e.g., polydimethylsiloxane) is appropriate.

-

The oven temperature, carrier gas flow rate, and other GC parameters are optimized for the best separation of the target compound from its impurities.

-

Small batches of the crude product are injected onto the column.

-

The detector signal is monitored, and the stream splitter is actuated to collect the fraction corresponding to the 2,2,4,4,6,8,8-heptamethylnonane peak.

-

The process is repeated until the desired amount of purified product is obtained.

-

Characterization and Physical Properties

The identity and purity of the synthesized 2,2,4,4,6,8,8-heptamethylnonane should be confirmed using various analytical techniques.

Table 1: Physical and Chemical Properties of 2,2,4,4,6,8,8-Heptamethylnonane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₄ | [1] |

| Molecular Weight | 226.44 g/mol | [1] |

| CAS Number | 4390-04-9 | [1] |

| Boiling Point | 240 °C (at 760 mmHg) | [8][9] |

| Density | 0.793 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.439 | [9] |

| Vapor Pressure | <1 mmHg at 20 °C | [9] |

Table 2: Spectroscopic Data for 2,2,4,4,6,8,8-Heptamethylnonane

| Technique | Key Features | Reference(s) |

| ¹H NMR | Complex aliphatic signals, characteristic chemical shifts for methyl and methylene protons in a highly branched environment. | [10] |

| ¹³C NMR | Distinct signals corresponding to the different carbon environments in the molecule. | [7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 226, with a characteristic fragmentation pattern. | [7] |

| IR Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. | [1] |

Visualizing the Processes

To better understand the synthesis and purification workflows, the following diagrams are provided.

Caption: One-step synthesis workflow for 2,2,4,4,6,8,8-heptamethylnonane.

References

- 1. CN107056571A - The preparation method of isooctane - Google Patents [patents.google.com]

- 2. US5026944A - Synthesis of isobutene from methane and acetylene - Google Patents [patents.google.com]

- 3. Nonane, 2,2,4,4,6,8,8-heptamethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN114349588B - Preparation method of isooctane, isododecane and isohexadecane - Google Patents [patents.google.com]

- 6. US3530172A - Production of esters from isobutylene - Google Patents [patents.google.com]

- 7. Buy 2,2,4,4,6,8,8-Heptamethylnonane | 4390-04-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,2,4,4,6,8,8-ヘプタメチルノナン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,2,4,4,6,8,8-HEPTAMETHYLNONANE(4390-04-9) 1H NMR spectrum [chemicalbook.com]

Isocetane's Role as a Reference Fuel in Cetane Number Determination: A Technical Guide

Introduction

The cetane number (CN) is a critical indicator of the ignition quality of diesel fuel, quantifying the delay between the injection of the fuel into the combustion chamber and the start of combustion.[1][2] A higher cetane number signifies a shorter ignition delay, which is characteristic of a more efficient and smoother combustion process in diesel engines.[3] The determination of this crucial parameter relies on a standardized comparison with primary reference fuels (PRFs). This technical guide provides an in-depth exploration of the role of isocetane (2,2,4,4,6,8,8-heptamethylnonane) as the low cetane number reference fuel in this process.

The Cetane Number Scale and Primary Reference Fuels

The cetane number scale is an arbitrary scale ranging from 0 to 100, established by comparing the ignition delay of a test fuel to that of blends of two primary reference fuels.[4] The two PRFs that define this scale are n-cetane (also known as hexadecane) and this compound.

-

n-Cetane (C₁₆H₃₄): A straight-chain alkane that has very good ignition quality and readily ignites under compression. It is assigned a cetane number of 100.[1][5]

-

This compound (2,2,4,4,6,8,8-heptamethylnonane, C₁₆H₃₄): A highly branched alkane with poor ignition quality. It has an assigned cetane number of 15.[6][7]

Historically, alpha-methylnaphthalene (AMN) was used as the low cetane reference with a value of 0. However, due to its instability and difficulties in use, it was replaced by this compound in 1962.[6][8]

The cetane number of a blend of these two reference fuels is calculated as a volume-weighted average:

CN = % n-cetane + 0.15 × (% this compound) [1][8]

This relationship forms the basis for determining the cetane number of any diesel fuel by finding a reference fuel blend with the same ignition delay.

Chemical and Physical Properties of this compound

This compound's molecular structure and physical properties contribute to its role as a stable and reliable reference fuel with low ignition quality.

| Property | Value |

| Chemical Name | 2,2,4,4,6,8,8-heptamethylnonane |

| Synonyms | This compound, Isohexadecane |

| CAS Number | 4390-04-9 |

| Chemical Formula | C₁₆H₃₄ |

| Molar Mass | 226.448 g·mol⁻¹[6] |

| Appearance | Colorless liquid[6] |

| Density | 793 mg mL⁻¹[6] |

| Boiling Point | 240.1 °C[6] |

| Assigned Cetane Number | 15[1][6] |

Determination of Cetane Number: The ASTM D613 Standard Test Method

The standard method for determining the cetane number of diesel fuels is ASTM D613, "Standard Test Method for Cetane Number of Diesel Fuel Oil".[9] This method employs a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5]

The core of the ASTM D613 method is to find the compression ratio at which a fuel sample produces a specific ignition delay and then to bracket this with two reference fuel blends that have the same ignition delay.

-

Engine Setup and Warm-up: The CFR engine is started and allowed to warm up to standardized operating conditions.

-

Sample Introduction: The diesel fuel sample to be tested is introduced into the engine's fuel system.

-

Compression Ratio Adjustment: The engine's compression ratio is adjusted using a calibrated handwheel until the ignition delay for the fuel sample is 13.0 ± 0.2 crank angle degrees.[5][10] This corresponds to the start of combustion occurring at top dead center (TDC).

-

Reference Fuel Bracketing: Two reference fuel blends, one with a cetane number slightly higher and one slightly lower than the expected cetane number of the sample, are prepared.

-

Comparative Analysis: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay.[5]

-

Cetane Number Calculation: The cetane number of the sample fuel is then interpolated from the cetane numbers of the two bracketing reference fuels and the corresponding compression ratio readings.

The following diagram illustrates the relationship between the primary reference fuels and the cetane number scale.

The workflow for determining the cetane number of a diesel fuel sample according to ASTM D613 is depicted below.

This compound, in its capacity as the low cetane number primary reference fuel, is fundamental to the standardized determination of diesel fuel ignition quality. Its stable, highly branched structure provides a consistent and repeatable low point on the cetane scale, against which all diesel fuels are ultimately measured. The rigorous ASTM D613 method, utilizing this compound and n-cetane as benchmarks, ensures the reliable and uniform classification of diesel fuels, which is essential for engine manufacturers, fuel producers, and regulatory bodies worldwide.

References

- 1. Cetane number - Wikipedia [en.wikipedia.org]

- 2. Oiltanking: Cetane Number [oiltanking.com]

- 3. quora.com [quora.com]

- 4. store.astm.org [store.astm.org]

- 5. Fuel Property Testing: Ignition Quality [dieselnet.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Buy 2,2,4,4,6,8,8-Heptamethylnonane | 4390-04-9 [smolecule.com]

- 8. 2,2,4,4,6,8,8-Heptamethylnonane (this compound) [benchchem.com]

- 9. ASTM D613 - eralytics [eralytics.com]

- 10. scispace.com [scispace.com]

spectroscopic data analysis of isocetane (NMR, IR, Mass Spec)

Introduction

Isocetane, systematically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane.[1] Due to its well-defined structure and properties, it serves as a crucial reference compound in various scientific and industrial applications, most notably as a standard in determining the cetane number of diesel fuels.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

Molecular Structure of this compound

This compound possesses a complex, highly branched structure, which gives rise to a unique spectroscopic fingerprint. Understanding this structure is fundamental to interpreting its spectral data.

Chemical Formula: C₁₆H₃₄[1]

Molar Mass: 226.44 g/mol [3]

Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, typically between 0.8 and 1.2 ppm. The high degree of branching and the presence of multiple equivalent protons lead to a relatively simple spectrum despite the large number of protons. The terminal methyl groups attached to quaternary carbons are expected to appear as sharp singlets.[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.8 - 1.2 | Singlet | 18H | Protons of the six methyl groups on quaternary carbons (C2, C4, C8) |

| ~0.8 - 1.2 | Multiplet | 15H | Protons of the five other methyl groups |

| ~1.0 - 1.5 | Multiplet | 1H | Methine proton (CH) |

Note: Detailed chemical shifts and coupling constants for all proton signals require high-resolution NMR analysis.

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to molecular symmetry, fewer than 16 signals are expected.[4]

| Chemical Shift (ppm) | Carbon Type |

| ~30 - 40 | Quaternary (C) |

| ~50 - 60 | Methylene (CH₂) |

| ~20 - 30 | Methine (CH) |

| ~20 - 30 | Methyl (CH₃) |

Note: Specific chemical shift assignments for each carbon atom require experimental data from a high-resolution ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is dominated by C-H stretching and bending vibrations.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2970 | Asymmetric C-H stretching (CH₃) | Strong |

| 2850 - 3000 | C-H stretching (alkane) | Strong |

| ~1465 | C-H scissoring (CH₂) | Medium |

| ~1365 | C-H bending (CH₃) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. This compound, being a highly branched alkane, undergoes extensive fragmentation upon electron impact ionization, resulting in a very weak molecular ion peak.[4]

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 226 | Very Low | [M]⁺ (Molecular Ion) |

| 113 | High | [C₈H₁₇]⁺ |

| 99 | Moderate | [C₇H₁₅]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 155 | Moderate | [C₁₁H₂₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube to a final volume of about 0.6 mL.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[2]

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

Acquisition of ¹³C Spectrum:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[5]

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer via a suitable inlet system, such as a heated probe or a gas chromatography (GC) interface. The sample is vaporized in the inlet.[6]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[6]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Interpretation: Analyze the molecular ion peak (if present) and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the workflow and relationships in the spectroscopic analysis of this compound.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 4. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Thermodynamic Properties and Constants of High-Purity Isocetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane, systematically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane. Due to its well-defined properties and high purity, it serves as a critical reference compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core thermodynamic properties and constants of high-purity this compound, intended to support researchers, scientists, and professionals in fields such as fuel development, chemical engineering, and materials science. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Thermodynamic Properties and Constants

The thermodynamic behavior of this compound is fundamental to its application as a reference fuel and in the study of complex hydrocarbon mixtures. The following tables summarize key thermodynamic data for high-purity this compound. Values are provided from experimental measurements where available and are supplemented with calculated data, which are clearly noted.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source |

| IUPAC Name | 2,2,4,4,6,8,8-Heptamethylnonane | - | - |

| Molecular Formula | C₁₆H₃₄ | - | - |

| Molar Mass | 226.44 | g/mol | [1][2] |

| Appearance | Colorless Liquid | - | [2] |

| Boiling Point (at 1 atm) | 240 | °C | |

| Density (at 25 °C) | 0.793 | g/mL |

Table 2: Key Thermodynamic Constants of this compound

| Thermodynamic Constant | Value | Unit | Type | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -405.10 | kJ/mol | Calculated | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 89.92 | kJ/mol | Calculated | [1] |

| Liquid Phase Heat Capacity (Cp,liquid at 298.15 K) | 458.80 | J/(mol·K) | Experimental | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 46.93 | kJ/mol | Calculated | [1] |

| Enthalpy of Fusion (ΔfusH°) | 11.43 | kJ/mol | Calculated | [1] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements relevant to this compound.

Density Measurement using a Digital Density Meter (ASTM D4052)

The density of liquid hydrocarbons like this compound can be accurately determined using a digital density meter, following the ASTM D4052 standard test method.[4][5][6][7] This method is applicable to petroleum distillates and viscous oils.[4]

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube.[7] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[7] This frequency change is then used with calibration data to determine the density of the sample.[7]

Apparatus:

-

Digital Density Meter: Capable of meeting the precision requirements of the standard.

-

Temperature Control System: To maintain the sample temperature within ±0.05 °C.[7]

-

Syringes: For manual injection of the sample.

-

Cleaning and Drying System: For flushing the sample tube with an appropriate solvent and drying with a stream of dry air.

Procedure:

-

Calibration: Calibrate the instrument at the test temperature with at least two reference standards of known density (e.g., dry air and distilled water).

-

Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles before injection.

-

Sample Injection: Introduce a small volume (approximately 1-2 mL) of the this compound sample into the oscillating U-tube.[7]

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the specified test temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

-

Data Acquisition: The density is automatically calculated by the instrument's software based on the measured oscillation period and calibration data.

-

Cleaning: Thoroughly clean the U-tube with a suitable solvent and dry it completely before the next measurement.

Heat Capacity Measurement by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The principle is to measure the temperature rise of a sample upon the input of a known quantity of electrical energy while minimizing heat exchange with the surroundings.

Apparatus:

-

Adiabatic Calorimeter: A well-insulated vessel containing the sample, a heater, and a temperature sensor. The calorimeter is surrounded by an adiabatic shield whose temperature is controlled to match the calorimeter temperature, preventing heat loss.

-

Power Supply: A stable DC power source to provide a known amount of energy to the heater.

-

Temperature Measurement System: A high-precision thermometer (e.g., platinum resistance thermometer) to monitor the temperature of the sample.

-

Data Acquisition System: To record the energy input and the corresponding temperature change over time.

Procedure:

-

Sample Preparation: A known mass of high-purity this compound is placed in the calorimeter vessel. The vessel is sealed to prevent evaporation.

-

Thermal Equilibration: The calorimeter and the adiabatic shield are brought to the desired starting temperature and allowed to equilibrate.

-

Heating Period: A precisely measured amount of electrical energy is supplied to the heater over a specific time interval, causing the temperature of the this compound to rise.

-

Temperature Monitoring: The temperature of the this compound is continuously monitored before, during, and after the heating period until a stable final temperature is reached.

-

Data Analysis: The heat capacity (Cp) is calculated using the following equation:

Cp = (Q - q) / (m * ΔT)

where:

-

Q is the electrical energy supplied.

-

q is the heat capacity of the calorimeter vessel (determined from calibration experiments).

-

m is the mass of the this compound sample.

-

ΔT is the measured temperature change of the sample.

-

-

Repeatability: The measurement is repeated at different temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement by the Static Method

For low-volatility liquids like this compound, the static method provides a direct and accurate way to measure vapor pressure.

Principle: The sample is placed in a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

Apparatus:

-

Equilibrium Cell: A temperature-controlled vessel to contain the this compound sample.

-

Vacuum System: A vacuum pump to evacuate the system of any residual gases.

-

Pressure Transducer: A high-sensitivity pressure sensor capable of accurately measuring low pressures.

-

Thermostat: To maintain the equilibrium cell at a constant and uniform temperature.

-

Data Acquisition System: To record the temperature and pressure readings.

Procedure:

-

Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically done by repeated freeze-pump-thaw cycles.

-

System Evacuation: The equilibrium cell and the connecting lines are evacuated to a high vacuum.

-

Sample Introduction: The degassed this compound sample is introduced into the equilibrium cell.

-

Thermal Equilibration: The cell is brought to the desired temperature and allowed to reach thermal equilibrium, at which point the vapor pressure of the this compound will stabilize.

-

Pressure Measurement: The equilibrium vapor pressure is measured by the pressure transducer.

-

Temperature Variation: The temperature of the cell is changed, and the measurement is repeated to obtain vapor pressure data as a function of temperature.

Conclusion

This technical guide provides a consolidated source of thermodynamic data and detailed experimental methodologies for high-purity this compound. The presented information is crucial for accurate modeling and simulation in various research and industrial applications. The structured presentation of data and protocols aims to facilitate easy access and application by the scientific community. For more in-depth data, researchers are encouraged to consult the cited sources and relevant thermodynamic databases.

References

- 1. Nonane, 2,2,4,4,6,8,8-heptamethyl- (CAS 4390-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Nonane, 2,2,4,4,6,8,8-heptamethyl- [webbook.nist.gov]

- 3. Nonane, 2,2,4,4,6,8,8-heptamethyl- [webbook.nist.gov]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 6. ASTM D5191 - eralytics [eralytics.com]

- 7. webstore.ansi.org [webstore.ansi.org]

The Ascendancy of Isocetane: A Historical and Technical Review of the Shift in Cetane Number Reference Fuels

For decades, alpha-methylnaphthalene served as the zero point on the cetane number scale, a critical measure of diesel fuel ignition quality. However, inherent chemical instabilities and practical challenges necessitated its replacement. This technical guide delves into the historical context and scientific rationale behind the adoption of isocetane (2,2,4,4,6,8,8-heptamethylnonane) as the new low-cetane reference fuel, a change that has had a lasting impact on the petroleum industry and diesel engine performance evaluation.

The transition from alpha-methylnaphthalene to this compound as a primary reference fuel for cetane number determination marks a significant step in the standardization of diesel fuel quality assessment. This change was driven by the need for more stable, consistent, and reliable reference materials to ensure the accuracy and reproducibility of the cetane number test.

From Alpha-Methylnaphthalene to this compound: A Historical Perspective

The concept of a cetane number to quantify the ignition quality of diesel fuels was developed in the 1930s.[1] The scale was initially defined by two primary reference fuels: n-hexadecane (also known as cetane), which has excellent ignition qualities and was assigned a cetane number of 100, and alpha-methylnaphthalene, a compound with poor ignition quality, which was assigned a cetane number of 0.[1][2][3]

However, the use of alpha-methylnaphthalene as a reference fuel presented several challenges. The industry encountered difficulties in producing 1-methylnaphthalene of consistently high quality.[4] Furthermore, alpha-methylnaphthalene exhibited poor oxidation stability, which could affect its properties during storage and handling, leading to inaccuracies in cetane number measurements.[4][5] The difficulty of use in the standardized Cooperative Fuel Research (CFR) engine also contributed to the search for a more suitable replacement.[4][5]

In 1962, this compound (2,2,4,4,6,8,8-heptamethylnonane) was adopted as the new low-cetane number reference fuel.[4][5] This highly branched alkane demonstrated superior oxidation stability and was easier to use in the CFR engine.[4] Upon its adoption, this compound was assigned a cetane number of 15 based on measurements against the original reference fuel scale of n-cetane and alpha-methylnaphthalene.[2][4]

Quantitative Data Summary

The distinct physical and chemical properties of this compound and alpha-methylnaphthalene underscore the reasons for the substitution. The following table summarizes key quantitative data for these two compounds.

| Property | This compound (2,2,4,4,6,8,8-Heptamethylnonane) | Alpha-Methylnaphthalene |

| Cetane Number | 15[2][5] | 0[1][2] |

| Chemical Formula | C16H34[5] | C11H10[6] |

| Molecular Weight | 226.44 g/mol [5] | 142.20 g/mol [6] |

| Density | 0.793 g/mL at 25°C[7] | 1.001 g/mL at 25°C[6][8] |

| Boiling Point | 240 °C[7] | 240-243 °C[6][8] |

| Melting Point | Not available | -22 °C[6][8] |

| Flash Point | 96.00 °C[5] | 82 °C[9] |

| Autoignition Temp. | Not available | 529 °C[9] |

| Refractive Index | n20/D 1.439[7] | n20/D 1.615[6] |

| Stability | High oxidation stability[4] | Prone to oxidation[5][10] |

Experimental Protocols: The ASTM D613 Standard Test Method

The determination of cetane number is governed by the ASTM D613 standard, which utilizes a specialized single-cylinder Cooperative Fuel Research (CFR) engine.[10][11][12] This method remains the industry standard for measuring the ignition quality of diesel fuels.[1]

The core of the ASTM D613 test involves comparing the ignition delay of a test fuel with that of blends of two primary reference fuels: n-cetane (cetane number 100) and this compound (cetane number 15).[2][10] The CFR engine is designed with a continuously variable compression ratio.[1][12] For a given fuel sample, the compression ratio is adjusted until the ignition delay—the time between fuel injection and the start of combustion—reaches a specific, standardized value (e.g., 13 crank angle degrees).[10]

The operator then brackets the test fuel with two reference fuel blends—one with a slightly higher and one with a slightly lower cetane number—and adjusts the compression ratio for each blend to achieve the same standard ignition delay.[10] By interpolating the results, the cetane number of the test fuel is determined.[10]

Visualizing the Historical Shift and Cetane Scale

The following diagrams, generated using the DOT language, illustrate the historical progression of cetane number reference fuels and the resulting cetane number scale.

Caption: The replacement of alpha-methylnaphthalene with this compound as the low cetane reference fuel.

Caption: The cetane number scale with its corresponding reference fuels.

References

- 1. Fuel Property Testing: Ignition Quality [dieselnet.com]

- 2. Cetane number - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. CA2904699A1 - Pentamethylheptane as a primary reference standard for cetane number - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. α-Methylnaphthalene [chembk.com]

- 7. 2,2,4,4,6,8,8-Heptamethylnonane 98 4390-04-9 [sigmaaldrich.com]

- 8. 1-Methylnaphthalene | 90-12-0 [chemicalbook.com]

- 9. ICSC 1275 - 1-METHYLNAPHTHALENE [inchem.org]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. ASTM D613 - eralytics [eralytics.com]

- 12. webstore.ansi.org [webstore.ansi.org]

An In-Depth Technical Guide on the Function of Isocetane in Studying Diesel Fuel Ignition Delay

Abstract: The ignition quality of diesel fuel, a critical parameter for engine performance, efficiency, and emissions, is quantified by the cetane number (CN). The determination of this number relies on a standardized scale defined by two primary reference fuels: n-cetane, with a high propensity to auto-ignite, and isocetane, which exhibits a long ignition delay. This technical guide provides a comprehensive overview of the pivotal role of this compound (2,2,4,4,6,8,8-heptamethylnonane) in the study and standardization of diesel fuel ignition delay. It details the properties of this compound, the experimental protocols for cetane number determination, and the logical framework of the cetane scale. This document is intended for researchers, combustion scientists, and fuel development professionals seeking a deep, technical understanding of this fundamental aspect of fuel science.

Introduction to Ignition Delay and Cetane Number

In a compression-ignition (diesel) engine, air is compressed to high pressures and temperatures. Fuel is then injected directly into this hot, compressed air, where it must auto-ignite. The period between the start of fuel injection and the onset of combustion is known as the ignition delay (ID) .[1][2] This delay is a critical phase that significantly influences the entire combustion process.

A prolonged ignition delay allows a larger quantity of fuel and air to pre-mix, leading to a rapid, uncontrolled pressure rise upon ignition. This phenomenon, known as "diesel knock," can cause engine damage, increase noise, and decrease efficiency.[3] Conversely, a very short ignition delay may result in incomplete fuel-air mixing, leading to poor combustion and increased smoke emissions.[4]

The Cetane Number (CN) is the universally accepted standard for quantifying the ignition quality of a diesel fuel.[5] It is a relative measure of the fuel's ignition delay.[3] A higher cetane number corresponds to a shorter ignition delay and is generally desirable for modern diesel engines, promoting smoother operation, easier cold starting, and lower emissions.[2][4]

The Role of this compound as a Primary Reference Fuel

The cetane number scale is an arbitrary scale defined by two primary reference fuels (PRFs) that anchor its high and low points.

-

High Reference: n-cetane (also known as n-hexadecane, C₁₆H₃₄) is a straight-chain alkane that ignites very readily under compression. It is assigned a cetane number of 100 .[1]

-

Low Reference: this compound (2,2,4,4,6,8,8-heptamethylnonane, HMN) is a highly branched alkane with the same chemical formula (C₁₆H₃₄) but a different structure.[6] This extensive branching inhibits the pre-combustion chain reactions, resulting in a long ignition delay. It is assigned a cetane number of 15 .[1][7]

This compound's function is to provide a stable, repeatable, and well-defined low-end anchor for the cetane scale. In 1962, it replaced the previous low-reference fuel, alpha-methylnaphthalene (CN=0), due to its superior oxidation stability and easier handling in the standardized test engine.[7][8] The cetane number of a test fuel is determined by finding a blend of n-cetane and this compound that exhibits the same ignition delay as the test fuel under specific engine conditions.[1]

Data Presentation: Properties of Primary Reference Fuels

The distinct chemical structures of n-cetane and this compound give rise to their differing physical and combustion properties, which are summarized below.

| Property | This compound (2,2,4,4,6,8,8-Heptamethylnonane) | n-Cetane (n-Hexadecane) |

| Assigned Cetane Number | 15[1][7] | 100[1] |

| Chemical Formula | C₁₆H₃₄[7] | C₁₆H₃₄[1] |

| Molar Mass | 226.448 g·mol⁻¹[7][8] | 226.448 g·mol⁻¹ |

| Structure | Highly Branched Alkane | Straight-Chain Alkane |

| Appearance | Colorless Liquid[7][8] | Colorless Liquid |

| Density | 793 mg·mL⁻¹[7][8] | ~773 mg·mL⁻¹ |

| Boiling Point | 240.1 °C (513.2 K)[7][8] | 287 °C (560 K) |

| Flash Point | 96.0 °C (369.15 K)[7][8] | 135 °C (408 K) |

| Ignition Quality | Poor (Long Ignition Delay) | Excellent (Short Ignition Delay) |

Experimental Protocol: ASTM D613 for Cetane Number Determination

The definitive method for measuring the cetane number of a diesel fuel is the ASTM D613 Standard Test Method .[9][10] This procedure uses a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][3][5]

-

CFR Engine: A standardized, single-cylinder, four-stroke engine with a pre-combustion chamber.[10][11]

-

Variable Compression Ratio Mechanism: A calibrated handwheel allows the operator to change the engine's compression ratio while it is running, which in turn alters the pressure and temperature at the end of the compression stroke.[3]

-

Fuel System: A system capable of switching between the test fuel and various reference fuel blends.

-

Instrumentation: Sensors to precisely measure the timing of fuel injection and the start of combustion (identified by a sharp pressure rise).

The core of the ASTM D613 method is to find the compression ratio at which the test fuel exhibits a specific, standardized ignition delay (13 crank angle degrees).[3][12] The operator then finds two reference fuel blends—one with a slightly higher CN and one with a slightly lower CN than the test fuel—that bracket the test fuel's required compression ratio.

The detailed workflow is as follows:

Once the handwheel readings for the test fuel (HW_TF) and the two bracketing reference fuel blends (HW_A, HW_B) with known cetane numbers (CN_A, CN_B) are obtained, the cetane number of the test fuel (CN_TF) is calculated by linear interpolation:

CN_TF = CN_A + [ ( (HW_TF - HW_A) / (HW_B - HW_A) ) * (CN_B - CN_A) ]

The Ignition Delay Process

The ignition delay itself is not a single event but a sequence of physical and chemical processes. This compound's molecular structure makes it particularly resistant to the chemical reactions that lead to autoignition, thereby prolonging the chemical delay phase.

Conclusion

This compound (2,2,4,4,6,8,8-heptamethylnonane) serves an indispensable function in the study of diesel fuel ignition characteristics. As the designated low-cetane primary reference fuel (CN=15), its high resistance to autoignition provides a stable and reproducible anchor for the cetane number scale. The standardized comparison of a test fuel's ignition delay against blends of this compound and n-cetane in a CFR engine, as prescribed by ASTM D613, remains the definitive method for quantifying diesel fuel quality. This ensures fuel consistency and allows for the systematic design of engines and formulation of fuels that meet stringent performance and emissions targets. An understanding of this compound's role is, therefore, fundamental for any scientific or research endeavor in the field of diesel combustion.

References

- 1. Cetane number - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. wseas.com [wseas.com]

- 5. Fuel Property Testing: Ignition Quality [dieselnet.com]

- 6. 2,2,4,4,6,8,8-Heptamethylnonane | Combustion [combustion.llnl.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikiwand [wikiwand.com]

- 9. ASTM D613 - eralytics [eralytics.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]

- 12. scispace.com [scispace.com]

The Core of Combustion: An In-depth Technical Guide to the Kinetic Modeling of Isocetane

For Researchers, Scientists, and Drug Development Professionals

Isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched C16 alkane, serves as a primary reference fuel for determining the cetane number, a critical measure of a diesel fuel's ignition quality.[1][2] Understanding its combustion behavior at a fundamental level is paramount for the development of cleaner, more efficient internal combustion engines and for the formulation of advanced surrogate fuels that mimic the properties of real-world diesel and jet fuels.[1][3] This technical guide provides a comprehensive overview of the kinetic modeling of this compound combustion, detailing the complex reaction pathways, experimental validation techniques, and the development of robust chemical kinetic models.

The Foundation: Chemical Kinetic Modeling

Chemical kinetic models are intricate networks of elementary reactions that describe the transformation of fuel and oxidizer into products over time. These models are essential tools for simulating combustion processes and predicting key parameters such as ignition delay, flame speed, and species concentration profiles.[3] For a complex hydrocarbon like this compound, the kinetic model must account for thousands of species and reactions, capturing the dominant chemical pathways across a wide range of temperatures and pressures.

The development of a reliable kinetic model is an iterative process that involves:

-

Mechanism Construction: Assembling a comprehensive set of elementary reactions with their corresponding rate constants. This is often based on theoretical calculations, analogies to smaller molecules, and experimental data.[4][5]

-

Thermodynamic Data: Assigning accurate thermodynamic properties (enthalpy, entropy, and heat capacity) to each species in the mechanism.

-

Experimental Validation: Comparing model predictions against a wide array of experimental data to assess its accuracy and predictive capability.[6][7][8][9]

-

Mechanism Reduction: For practical applications in computational fluid dynamics (CFD) simulations, detailed mechanisms are often too computationally expensive.[10] Skeletal or lumped mechanisms are therefore developed to reduce the number of species and reactions while retaining the essential physics and chemistry.[3][11][12]

Unraveling the Complexity: this compound Combustion Chemistry

The oxidation of this compound, like other large alkanes, proceeds through distinct reaction pathways depending on the temperature. These are broadly categorized into low-temperature and high-temperature combustion regimes.[3]

Low-Temperature Combustion (approx. 600 K - 900 K)

In the low-temperature regime, the reaction chemistry is characterized by a series of oxygen addition and isomerization reactions, leading to chain-branching and autoignition. This complex sequence is responsible for the negative temperature coefficient (NTC) behavior observed in many alkanes, where the ignition delay time increases with increasing temperature over a certain range.[13] The key reaction classes include:

-

H-atom abstraction: The initiation of the oxidation process where a radical species (like OH) abstracts a hydrogen atom from the this compound molecule, forming an alkyl radical (R•).

-

O2 addition: The alkyl radical rapidly combines with molecular oxygen to form an alkylperoxy radical (RO2•).

-

Isomerization: The RO2• radical can undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH). The transition state for this reaction is often a six-membered ring, making it a favorable pathway.[14]

-

Second O2 addition: The •QOOH radical can add another O2 molecule, forming a peroxyhydroperoxyalkyl radical (•OOQOOH).

-

Chain-branching: The decomposition of these peroxy species leads to the formation of multiple radical species, most notably hydroxyl (OH) radicals, which accelerate the overall reaction rate and lead to autoignition.[5]

The highly branched structure of this compound influences its low-temperature reactivity. Unlike straight-chain alkanes, the presence of tertiary carbon atoms and the specific arrangement of methylene (CH2) groups affect the rates of isomerization and subsequent chain-branching pathways.[4][5][14]

High-Temperature Combustion (approx. > 1000 K)

At higher temperatures, the dominant reaction pathways shift. The stability of the intermediate species formed during low-temperature oxidation decreases, and unimolecular decomposition reactions become more prominent. The high-temperature combustion of this compound is primarily driven by:

-

Fuel pyrolysis: The thermal decomposition of the this compound molecule into smaller alkyl radicals and olefins.

-

H-atom abstraction: Similar to the low-temperature regime, but with a different set of dominant abstracting radicals (e.g., H, O, CH3).

-

β-scission: The breaking of a C-C bond beta to the radical site in an alkyl radical, leading to the formation of an olefin and a smaller alkyl radical.

-

Small molecule chemistry: The subsequent oxidation of the smaller hydrocarbon fragments is governed by well-established C0-C4 chemistry.

The transition from low- to high-temperature chemistry is a critical aspect of this compound combustion modeling, as it dictates the ignition behavior under different engine operating conditions.

Experimental Validation: The Ground Truth

The development and refinement of kinetic models for this compound combustion rely heavily on high-quality experimental data obtained from idealized reactors. Two of the most important experimental apparatuses for studying autoignition are the shock tube and the rapid compression machine.

Shock Tubes

Experimental Protocol: A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel/oxidizer mixture.[15][16][17] The experiment is initiated by rupturing the diaphragm, which generates a shock wave that propagates into the driven section, rapidly heating and compressing the test gas.[18] The conditions behind the reflected shock wave provide a nearly constant temperature and pressure environment for studying chemical kinetics.[2] Ignition delay time is typically measured as the time between the arrival of the reflected shock and the onset of combustion, which can be detected by monitoring pressure changes or the emission from radical species like OH* or CH*.[17]

Rapid Compression Machines (RCMs)

Experimental Protocol: A rapid compression machine simulates a single compression stroke of an internal combustion engine.[19][20] A piston rapidly compresses a premixed fuel/air mixture in a reaction chamber to a desired temperature and pressure.[21] The piston is then held in place, creating a constant volume reactor.[21] The pressure history within the chamber is recorded, and the ignition delay time is determined from the pressure trace. RCMs are particularly well-suited for studying low-to-intermediate temperature combustion phenomena due to their longer experimental timescales compared to shock tubes.[20]

Data Presentation

The following tables summarize typical experimental conditions and results for this compound autoignition studies.

Table 1: Shock Tube Experimental Data for this compound Autoignition

| Reference | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Bath Gas | Ignition Delay Time (μs) |

| Oehlschlaeger et al. (2009)[2] | 8 - 47 | 879 - 1347 | 0.5, 1.0, 1.5 | Air | Varies with conditions |

| Mathieu et al.[13] | ~10 | 900 - 1600 | 1.0 | Air | Varies with conditions |

| Shen et al.[13] | ~20 | 850 - 1250 | 1.0 | Air | Varies with conditions |

Table 2: Rapid Compression Machine Experimental Data for this compound Autoignition

| Reference | Pressure (bar) | Temperature (K) | Equivalence Ratio (Φ) | Bath Gas | Ignition Delay Time (ms) |

| Fang et al. (2020)[22] | 15, 20, 30 | 600 - 900 | 0.7, 1.0, 1.2, 2.0 | Air | Varies with conditions |

| He et al. (2019) | 20, 30 | 600 - 950 | 0.6 - 1.4 | Air | Varies with conditions |

| Vanhove et al. (2005) | 40 | 650 - 950 | 1.0 | Air | Varies with conditions |

Visualizing the Core Processes

Diagrams are invaluable for understanding the complex relationships in kinetic modeling.

Caption: High-level overview of this compound oxidation pathways.

Caption: Workflow for kinetic model development and validation.

Caption: Interplay between experiments and kinetic modeling.

The Future of this compound Combustion Research

The development of accurate and robust kinetic models for this compound is an ongoing effort. Future research will likely focus on:

-

Improved rate constants: Utilizing high-level theoretical chemistry calculations and advanced experimental techniques to refine the rate constants of key reactions, particularly in the low-temperature regime.

-

Wider validation ranges: Acquiring new experimental data at engine-relevant conditions, including higher pressures and lower temperatures, to further challenge and improve existing models.

-

Surrogate fuel development: Incorporating this compound kinetic models into larger surrogate fuel mechanisms to better represent the combustion of real-world diesel and jet fuels.

-

Pollutant formation: Extending kinetic models to include pathways for the formation of pollutants such as soot and nitrogen oxides (NOx).

By continuing to refine our understanding of this compound combustion at the molecular level, the scientific community can pave the way for the design of next-generation engines that are both more efficient and less polluting.

References

- 1. osti.gov [osti.gov]

- 2. 2,2,4,4,6,8,8-Heptamethylnonane | Combustion [combustion.llnl.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. cbe.buffalo.edu [cbe.buffalo.edu]

- 5. researchgate.net [researchgate.net]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [repository.kaust.edu.sa]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Ignition study in rapid compression machine [dspace.mit.edu]

- 20. DSpace [researchrepository.universityofgalway.ie]

- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Isocetane as a Laboratory Solvent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is a highly branched C16 alkane.[1] While it is well-known as a reference fuel in determining the cetane number of diesel, its properties as a non-polar, aprotic solvent make it a candidate for various laboratory applications.[1][2] Its high purity, chemical inertness, and low reactivity offer advantages in specific contexts where a non-polar medium is required. This document provides detailed application notes and protocols for the use of this compound as a solvent in laboratory settings, drawing upon the general principles of solvent chemistry and the known characteristics of branched alkanes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₄ | [1] |

| Molecular Weight | 226.45 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Odorless | [1] |

| Density | 0.793 g/mL at 25 °C | [2] |

| Boiling Point | 240.1 °C | [1] |

| Melting Point | -107.4 °C (for isooctane, a related branched alkane) | [4] |

| Vapor Pressure | 130 Pa at 20 °C | [1] |

| Flash Point | 96.0 °C | [1] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [4][5] |

| Chemical Nature | Non-polar, aprotic, saturated hydrocarbon | [1][3] |

Application Notes and Protocols

Extraction of Non-Polar Compounds from Natural Products

Application Note:

This compound can serve as an effective solvent for the extraction of non-polar compounds such as lipids, oils, fats, and certain secondary metabolites from solid natural product matrices.[6][7] Its non-polar nature allows for the selective dissolution of hydrophobic molecules, while its high boiling point can be advantageous for extractions requiring elevated temperatures, provided the target compounds are thermally stable. The principle of "like dissolves like" governs this application, where the non-polar this compound interacts favorably with non-polar solutes.[8]

Experimental Protocol: Soxhlet Extraction of Lipids from Seed Material

This protocol describes the extraction of lipids from a generic seed material using this compound in a Soxhlet apparatus.

Materials:

-

Dried and ground seed material

-

This compound, analytical grade

-

Anhydrous sodium sulfate

-

Extraction thimbles, appropriate size for Soxhlet extractor

-

Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)

-

Heating mantle

-

Rotary evaporator

-

Glass wool

Procedure:

-

Accurately weigh approximately 10 g of finely ground and dried seed material.

-

Mix the ground seed material with an equal amount of anhydrous sodium sulfate to ensure any residual moisture is removed.

-

Place the mixture into an extraction thimble and plug the top with a small amount of glass wool.

-

Place the thimble inside the Soxhlet extractor.

-

Add 250 mL of this compound to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the this compound in the round-bottom flask using a heating mantle to a gentle boil.

-

Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully dismantle the apparatus and remove the extraction thimble.

-

Concentrate the this compound extract containing the lipids using a rotary evaporator to remove the solvent.

-

The remaining residue in the flask is the extracted lipid fraction, which can be further analyzed.

This compound in Normal-Phase Chromatography

Application Note: